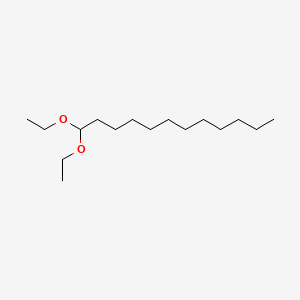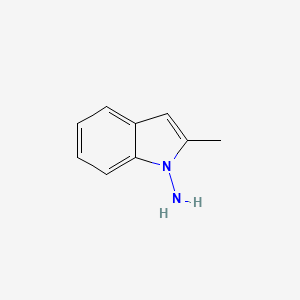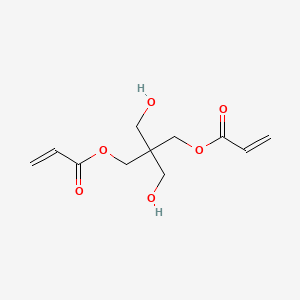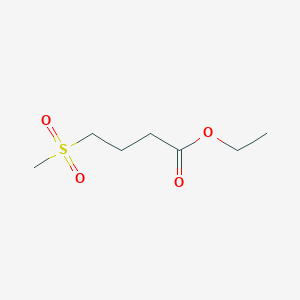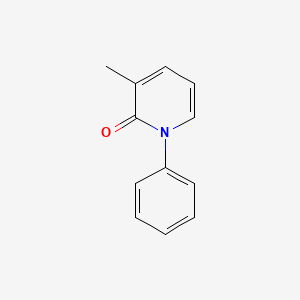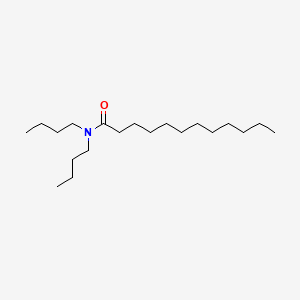
3-Methyl-1-(pyridin-3-yl)butan-2-one
Vue d'ensemble
Description
3-Methyl-1-(pyridin-3-yl)butan-2-one is a chemical compound with the CAS Number 10330-59-3 . It has a molecular weight of 163.22 . The compound is a yellow liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride and substituted benzoic acid by addition, oximization and esterification reactions .Molecular Structure Analysis
The IUPAC name for this compound is 3-methyl-1-(2-pyridinyl)-2-butanone . The InChI code for this compound is 1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 163.22 .Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis Processes : 3-Methyl-1-(pyridin-3-yl)butan-2-one has been used in various synthesis processes. For instance, it has been involved in the condensation with 1,3,6,8-tetraazatricyclo[4.4.1.13, 8]dodecane to produce 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives with different functional groups at the bridging carbon atom (Kuznetsov et al., 2010).
- Formation of Pyridine Derivatives : Treatment with polyphosphoric acid of 3-hydroxy-3-(3-pyridyl)butan-2-one hydrazone yielded various pyridine derivatives, demonstrating its utility in creating complex organic structures (Chudinov et al., 2007).
Chemical Properties and Reactions
- Chemical Characterization and Extraction : This compound has been used to synthesize pyridine-based ligands for extracting and coordinating metal ions, such as nickel(II) and copper(II), indicating its potential in metal extraction and purification processes (Pearce et al., 2019).
- Annulation Reactions : In a specific annulation reaction, ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, demonstrating its reactivity in complex organic syntheses (Zhu et al., 2003).
Complex Formation
- Molecular Complexes and Binding : The compound has been studied for its binding behavior with substituted 1,4-bis(pyridinium)butane derivatives in water, showing significant association constants. This highlights its potential in molecular recognition and sensor development (Li et al., 2011).
Catalysis and Photoreactions
- Catalysis in Organic Reactions : Its derivatives have been used in catalysis, such as in the methoxycarbonylation of olefins, demonstrating its utility in industrial and synthetic organic chemistry (Zulu et al., 2020).
- Photoinduced Reactions : Studies have explored its derivatives in photoinduced reactions, including excited-state intramolecular proton transfer, highlighting its potential in photophysics and photochemistry (Vetokhina et al., 2012).
Coordination Chemistry and Luminescence
- Formation of Lanthanide Complexes : It has been used to generate novel optical sensing structures through lanthanide coordination, particularly in the design of molecular indicators for chemical response, which is significant in sensor technology and materials science (Li et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds have been evaluated for their antifungal activity .
Biochemical Pathways
Based on its antifungal activity, it can be inferred that it may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Result of Action
The compound has been evaluated for its antifungal activity . Certain derivatives of the compound have shown significant inhibitory activity against two types of pathogenic fungi, with EC50 values ranging from 4.81 to 6.34 μg/mL .
Propriétés
IUPAC Name |
3-methyl-1-pyridin-3-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10(12)6-9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGQBCVKJHGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514673 | |
| Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53872-97-2 | |
| Record name | 3-Methyl-1-(pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


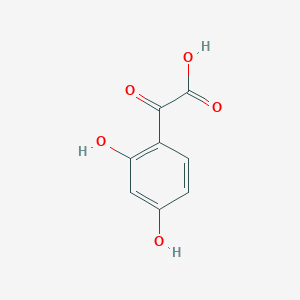
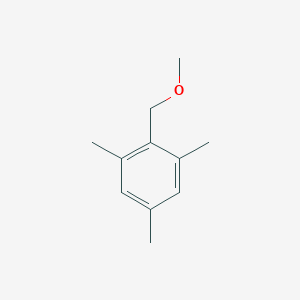
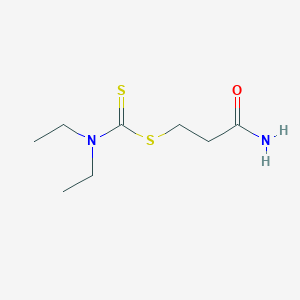


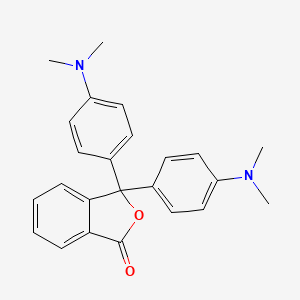

![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)
